Cas no 125313-65-7 (1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-)

1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)- structure
125313-65-7 structure
Nome del prodotto:1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-
Numero CAS:125313-65-7
MF:C24H22N4O2
MW:398.457085132599
CID:177283
PubChem ID:2403

1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-
    • Bisindolylmaleimide VIII
    • 3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
    • BisindolylMaleiMide VIII Acetic Acid Salt
    • RO-31-7549
    • 1uvr
    • BI8
    • RO 31-7549 ACETATE SALT
    • BISINDOLYLMALEIMIDE VIII ACETATE
    • BIDINDOLYLMALEIMIDE VIII, ACETETE
    • 2-[1-3(AMINOPROPYL)INDOL-3-YL]-3(1-METHYL-1H-INDOL-3-YL)MALEIMIDE, ACETATE
    • 3-(1-(3-Aminopropyl)-1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
    • 1H-Pyrrole-2,5-dione, 3-(1-(3-aminopropyl)-1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-
    • 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • Ro 31-7549
    • NSC-767216
    • FT-0663307
    • Bisindolylmaleimide VIII acetate salt
    • DTXSID00154734
    • NSC767216
    • 3-[1-(3-AMINOPROPYL)-1H-INDOL-3-YL]-4-(1-METHYL-1H-INDOL-3-YL)-1H-PYRROLE-2,5-DIONE
    • HMS3401F09
    • Y6197FQK8I
    • Ro 31-7549 (acetate);Bis VIII (acetate)
    • UQHKJRCFSLMWIA-UHFFFAOYSA-N
    • Bisindolylmaleimide deriv. 2b
    • NS00068800
    • 125313-65-7
    • BDBM2695
    • HSCI1_000320
    • UNII-Y6197FQK8I
    • 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-
    • SCHEMBL1942352
    • 3-[1-(3-aminopropanyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1 h pyrrole-2,5-dione
    • DB01946
    • BIM-8
    • CHEMBL269264
    • Q27093045
    • NCGC00262036-03
    • CS-0107004
    • DB-084858
    • SDCCGSBI-0640481.P001
    • SDCCGRCH-0000080.P001
    • HY-129624
    • Inchi: InChI=1S/C24H22N4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30)
    • Chiave InChI: UQHKJRCFSLMWIA-UHFFFAOYSA-N
    • Sorrisi: NCCCN1C=C(C2C(=O)NC(=O)C=2C2=CN(C)C3=CC=CC=C23)C2=CC=CC=C12

Proprietà calcolate

  • Massa esatta: 458.19500
  • Massa monoisotopica: 398.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 5
  • Complessità: 735
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 82A^2
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: 693 °C at 760 mmHg
  • Punto di infiammabilità: 372.9 °C
  • Indice di rifrazione: 1.712
  • Solubilità: DMSO: soluble
  • PSA: 119.35000
  • LogP: 4.16900

1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)- Informazioni sulla sicurezza

  • WGK Germania:3
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue